Calpain Inhibitor VI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

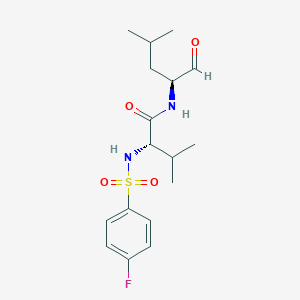

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-53-4 | |

| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Calpain Inhibitor VI: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its chemical name is N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal. This peptide aldehyde has garnered significant interest in the scientific community for its therapeutic potential in a range of pathologies where calpain overactivation is implicated, including neurodegenerative diseases, cataract formation, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways it modulates.

Core Mechanism of Action

Contrary to some initial descriptions suggesting allosteric modulation, extensive evidence confirms that this compound functions as a competitive inhibitor . As a peptide aldehyde, its structure mimics the substrate of calpain, allowing it to bind reversibly to the active site of the enzyme. This direct interaction at the catalytic core prevents the access of natural substrates, thereby halting their proteolytic cleavage.

The aldehyde group of this compound is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine residue of the calpain enzyme. This mechanism is characteristic of many peptide aldehyde protease inhibitors.

Quantitative Inhibitory Activity

The potency of this compound has been quantified against various proteases. The following table summarizes its inhibitory concentrations (IC₅₀), providing a clear comparison of its activity spectrum.

| Enzyme Target | IC₅₀ (nM) |

| µ-Calpain (Calpain-1) | 7.5 |

| m-Calpain (Calpain-2) | 78 |

| Cathepsin B | 15 |

| Cathepsin L | 1.6 |

Signaling Pathways and Biological Effects

This compound exerts its biological effects by intervening in cellular processes where calpains play a key regulatory or pathological role. These include apoptosis, cataractogenesis, and angiogenesis.

Inhibition of Apoptosis

Calpain activation is a critical event in several apoptotic pathways. This compound has been shown to prevent apoptosis in various cell types, notably in neurons. It achieves this by inhibiting the calpain-mediated degradation of essential cellular proteins. A key feature of this anti-apoptotic effect is its independence from the caspase cascade, a central pathway in programmed cell death.

Prevention of Cataract Formation

In the eye lens, the clarity of the crystalline lens is maintained by a precise organization of proteins, primarily crystallins and cytoskeletal elements like α-spectrin. Under conditions of calcium overload, calpains become activated and degrade these proteins, leading to lens opacification and cataract formation. This compound has demonstrated efficacy in preventing cataract formation by directly inhibiting this proteolytic degradation of lens proteins.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process regulated by various signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being a key player. Calpain activity is known to be a downstream

An In-depth Technical Guide on the Structure-Activity Relationship of the SJA6017 Calpain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent calpain inhibitor, SJA6017 (N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal). The information presented herein is compiled from key research findings to assist in the understanding and future development of calpain inhibitors. This document details the quantitative inhibitory data, experimental methodologies for compound synthesis and evaluation, and visual representations of key experimental workflows.

Core Structure-Activity Relationship Insights

SJA6017 is a peptide aldehyde that demonstrates potent inhibition of calpains, a family of calcium-dependent cysteine proteases implicated in various pathological processes. The SAR studies of SJA6017 and its analogs have revealed critical structural features that govern its inhibitory activity.

The core structure of SJA6017 can be divided into three key regions: the P1, P2, and P3 residues, which interact with the corresponding S1, S2, and S3 pockets of the calpain active site. The aldehyde "warhead" at the C-terminus of the P1 residue forms a reversible covalent bond with the active site cysteine of calpain.

Key findings from SAR studies indicate:

-

P1 Position: A bulky, hydrophobic amino acid residue, such as leucine, is favored at the P1 position for potent calpain inhibition.

-

P2 Position: The valine residue at the P2 position contributes to the inhibitor's potency. A crucial element is the presence of an N-H group, which is likely involved in hydrogen bonding with the enzyme. N-methylation at this position leads to a dramatic decrease in inhibitory activity.

-

P3 Position: An aromatic group at the P3 position, in this case, the N-terminal N-(4-fluorophenylsulfonyl) group, is essential for high potency. Less bulky substituents in this position result in reduced activity.

Quantitative Inhibitory Data

The inhibitory potency of SJA6017 and its analogs against various proteases has been quantitatively assessed, primarily through the determination of their half-maximal inhibitory concentrations (IC50).

Inhibitory Activity of SJA6017 Against Various Proteases

| Protease | IC50 (nM) |

| µ-Calpain (Calpain-1) | 7.5[1] |

| m-Calpain (Calpain-2) | 78[1] |

| Cathepsin B | 15[1] |

| Cathepsin L | 1.6[1] |

Data sourced from publicly available information.

Structure-Activity Relationship of SJA6017 Analogs Against m-Calpain

| Compound | P3 Substituent | P2 Residue | P1 Residue | IC50 for m-Calpain (nM) |

| SJA6017 (8) | 4-F-PhSO2 | Val | Leu | 80 |

| 1 | PhSO2 | Val | Leu | 130 |

| 2 | 4-Me-PhSO2 | Val | Leu | 130 |

| 3 | 4-Cl-PhSO2 | Val | Leu | 100 |

| 4 | 4-Br-PhSO2 | Val | Leu | 120 |

| 5 | 4-NO2-PhSO2 | Val | Leu | 150 |

| 6 | 4-MeO-PhSO2 | Val | Leu | 160 |

| 7 | 2-NaphthylSO2 | Val | Leu | 120 |

| 9 | 4-F-PhSO2 | Ala | Leu | 1600 |

| 10 | 4-F-PhSO2 | Phe | Leu | 110 |

| 11 | 4-F-PhSO2 | Val | Ala | 2500 |

| 12 | 4-F-PhSO2 | Val | Phe | 100 |

| 13 | 4-F-PhSO2 | Val | Val | 170 |

| 14 | PhCO | Val | Leu | 170 |

| 15 | Z | Val | Leu | 210 |

| 16 | Boc | Val | Leu | 7800 |

| 17 | MeSO2 | Val | Leu | 4900 |

| 18 | Ac | Val | Leu | >10000 |

| 19 | H | Val | Leu | >10000 |

| 20 | 4-F-PhSO2 | N-Me-Val | Leu | 11000 |

Table compiled from data presented in Inoue et al., J. Med. Chem. 2003, 46(5), 868-871.

Experimental Protocols

The following sections detail the methodologies for the synthesis of SJA6017 and its analogs, as well as the protocol for the in vitro evaluation of their calpain inhibitory activity.

General Synthesis of N-Arylsulfonyldipeptidyl Aldehydes

The synthesis of SJA6017 and its analogs is achieved through a multi-step process, beginning with the sulfonylation of an amino acid, followed by peptide coupling and subsequent oxidation to the final aldehyde.

Step 1: Synthesis of N-Sulfonylated Amino Acids Amino acids are coupled with the corresponding arylsulfonyl chloride via the Shotten-Baumann reaction to generate the sulfonylated amino acids.

Step 2: Synthesis of Dipeptidyl Alcohols The N-sulfonylated amino acids are converted to their active esters, which are then coupled with various amino alcohols to produce dipeptidyl alcohols.

Step 3: Oxidation to Dipeptidyl Aldehydes The final step involves the oxidation of the dipeptidyl alcohols to the corresponding aldehydes, typically using dimethyl sulfoxide (DMSO) based oxidation methods.

A generalized workflow for the synthesis is depicted below:

References

An In-depth Technical Guide to the Inhibition Mechanism of Calpain Inhibitor VI (SJA6017)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable peptide aldehyde inhibitor of calpains. Contrary to some commercial descriptions, compelling evidence indicates that its primary mechanism of action is through reversible, active-site directed inhibition rather than allosteric modulation. This guide provides a comprehensive overview of the inhibition mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. It aims to serve as a technical resource for researchers utilizing this inhibitor to investigate the physiological and pathological roles of calpains.

Introduction to Calpains and Their Inhibition

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1] Dysregulation of calpain activity has been implicated in numerous pathological conditions such as neurodegenerative diseases, cataract formation, and ischemic injury.[2][3][4][5] This has made calpains attractive therapeutic targets for drug development.

Calpain activity is tightly regulated by the endogenous inhibitor calpastatin, which binds to calpain in a calcium-dependent manner, occluding the active site.[6][7] Small molecule inhibitors of calpain are broadly classified into active-site directed and allosteric inhibitors. Active-site inhibitors typically contain a reactive group ("warhead") that interacts with the catalytic cysteine residue in the active site.[8] Allosteric inhibitors, in contrast, bind to a site distinct from the active site, inducing conformational changes that lead to reduced catalytic activity.

This compound (SJA6017): An Active-Site Directed Inhibitor

This compound (SJA6017) is a synthetic dipeptide aldehyde with the chemical name N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal.[9] While sometimes described as an allosteric inhibitor, primary research has demonstrated that SJA6017 functions as a reversible, active-site directed inhibitor of calpain.[9]

The aldehyde functional group of SJA6017 is the key "warhead" that interacts with the thiol group of the active site cysteine residue (Cys105 in m-calpain) to form a reversible thiohemiacetal adduct. This binding directly blocks the access of substrates to the catalytic machinery of the enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound has been determined against the two major ubiquitous calpain isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2). The inhibitor has also been shown to inhibit other cysteine proteases, such as cathepsins B and L, indicating a degree of cross-reactivity.

| Enzyme | IC50 (nM) |

| µ-calpain (calpain-1) | 7.5 |

| m-calpain (calpain-2) | 78-80 |

| Cathepsin B | 15 |

| Cathepsin L | 1.6 |

| Data compiled from product datasheets. |

Experimental Protocols

General Calpain Activity Assay (Fluorometric)

This protocol describes a general method for measuring calpain activity in cell lysates using a fluorogenic substrate. This type of assay can be used to determine the IC50 of this compound.

Materials:

-

Cells or tissue of interest

-

Extraction Buffer (provided in commercial kits, e.g., Sigma-Aldrich MAK228, Abcam ab65308)[10][11]

-

Calpain Substrate (e.g., Ac-LLY-AFC or Suc-LLVY-aminoluciferin)[10][12]

-

Active Calpain (for positive control)

-

This compound (SJA6017)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC-based substrates)

Procedure:

-

Sample Preparation:

-

Harvest 1-2 x 10^6 cells and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with gentle mixing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant (cytosolic extract) and keep it on ice.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of Calpain Substrate to each well.

-

Include positive controls (active calpain) and negative controls (lysate with a known potent calpain inhibitor or without an activator).

-

-

Measurement:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

Calpain activity is proportional to the fluorescence signal. The IC50 value for this compound can be calculated by plotting the percent inhibition against the inhibitor concentration.

-

Casein Zymography for Determining Reversible Inhibition

This technique can be used to confirm the reversible binding of SJA6017 to the active site of calpain, as originally described by Fukiage et al. (1997).[9]

Materials:

-

Polyacrylamide gels containing 0.1% casein

-

Purified calpain

-

This compound (SJA6017)

-

SDS-PAGE running buffer

-

Incubation buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Incubate purified calpain with and without this compound for a specified time.

-

-

Electrophoresis:

-

Run the samples on a non-reducing SDS-polyacrylamide gel containing casein.

-

-

Renaturation and Activity Assay:

-

After electrophoresis, wash the gel to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the incubation buffer containing calcium to activate the calpain. In the lanes where calpain is present, it will digest the casein in the gel, leading to a clear band upon staining.

-

-

Reversibility Check:

-

To test for reversibility, after an initial incubation with the inhibitor, the gel can be washed extensively to remove the inhibitor and then incubated in the activation buffer. If the inhibitor is reversible, calpain activity will be restored, and a clear band will appear.

-

-

Staining:

-

Stain the gel with Coomassie Brilliant Blue and then destain. The areas of casein digestion by calpain will appear as clear zones against a blue background.

-

Visualizing the Mechanism and Pathways

Proposed Mechanism of Active-Site Inhibition

The following diagram illustrates the proposed mechanism of reversible inhibition of calpain by this compound.

Caption: Reversible active-site inhibition of calpain by SJA6017.

Calpain Activation and Signaling Pathways

Calpain activation is a critical event in several signaling pathways leading to cellular dysfunction. The following diagram shows a simplified workflow of calpain activation and its role in neurodegeneration and cataract formation, processes that can be mitigated by this compound.

References

- 1. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpains as mechanistic drivers and therapeutic targets for ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calpains: targets of cataract prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abcam.com [abcam.com]

- 12. promega.com [promega.com]

Calpain Inhibitor VI (SJA6017): A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Calpain Inhibitor VI, also known as SJA6017. This compound is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpain, a family of calcium-dependent cysteine proteases.[1][2] Understanding its interaction with primary targets and its profile against other proteases is critical for its application in research and therapeutic development.

Mechanism of Action

This compound, chemically identified as N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal, functions by reversibly binding to the active site of calpains.[1][2] As a peptide aldehyde, it mimics the substrate of the enzyme, allowing it to interact with the active site cysteine residue, thereby inhibiting the protease's catalytic activity. Its cell-permeable nature allows it to be effective in cellular assays and in vivo models.[1][2]

Quantitative Target Profile

The inhibitory activity of this compound has been quantified against its primary targets, the ubiquitous calpain isoforms (calpain-1 and calpain-2) and certain off-target cathepsins. The data, presented as IC50 values, are summarized below.

Table 1: Target Potency of this compound

| Target Protease | Common Name | IC50 Value (nM) | Source |

| Calpain-1 | µ-Calpain | 7.5 nM | |

| Calpain-2 | m-Calpain | 78 nM | |

| Cathepsin B | - | 15 nM | |

| Cathepsin L | - | 1.6 nM |

Selectivity Profile

A critical aspect of any inhibitor is its selectivity. This compound has been profiled against a panel of other proteases to determine its specificity. The seminal study by Inoue et al. (2003) reported that SJA6017 did not inhibit several other cysteine and serine proteases.[3]

Table 2: Selectivity Profile of this compound

| Protease Class | Enzyme | Inhibition Status |

| Cysteine Protease | Interleukin-1β Converting Enzyme (ICE/Caspase-1) | Not Inhibited |

| Serine Protease | Trypsin | Not Inhibited |

| Serine Protease | Chymotrypsin | Not Inhibited |

| Serine Protease | Thrombin | Not Inhibited |

| Serine Protease | Factor VIIa | Not Inhibited |

| Serine Protease | Factor Xa | Not Inhibited |

| Proteasome Complex | 20S Proteasome | Not Inhibited |

| Data sourced from Inoue, J., et al. J. Med. Chem. 2003, 46(5), 868-871. "Not Inhibited" indicates no significant activity was observed.[3] |

Signaling Pathway Context

Calpains are key mediators in various cellular signaling pathways, particularly those leading to apoptosis (programmed cell death) and cytoskeletal remodeling.[4][5] An increase in intracellular calcium (Ca2+) levels activates calpain, which then cleaves a variety of substrate proteins.[4] This can trigger a cascade of events, including the cleavage of pro-apoptotic proteins like Bid and the disruption of cellular architecture, ultimately leading to cell death.

Experimental Protocols

The determination of IC50 values for this compound is typically performed using a fluorometric enzyme activity assay.

Objective: To measure the concentration of this compound required to inhibit 50% of calpain enzyme activity.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

This compound (SJA6017) stock solution (in DMSO)

-

Assay Buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)

Procedure:

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound (or DMSO for control wells)

-

Purified calpain enzyme solution

-

-

Pre-incubation: Incubate the plate at a set temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic calpain substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. The fluorescence is generated as the enzyme cleaves the substrate, releasing the fluorophore (AMC).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the control (DMSO only) to determine the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repub.eur.nl [repub.eur.nl]

Calpain Inhibitor VI: A Technical Guide to its Role in Modulating Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains. This technical guide provides an in-depth overview of its mechanism of action, its role in modulating critical cellular processes, and its therapeutic potential. Drawing from a range of preclinical studies, this document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its impact on cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction to this compound (SJA6017)

This compound, with the chemical name N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal and CAS number 190274-53-4, is a synthetic dipeptide aldehyde.[1][2] It is a highly effective and reversible inhibitor of the calcium-dependent cysteine proteases, µ-calpain (calpain-1) and m-calpain (calpain-2).[3] Calpains are ubiquitously expressed intracellular proteases that play a crucial role in a variety of cellular functions, including cytoskeletal remodeling, signal transduction, and apoptosis.[4] Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, making calpain inhibitors like SJA6017 valuable tools for research and potential therapeutic agents.

Mechanism of Action

Contrary to some initial descriptions suggesting allosteric inhibition, detailed studies have demonstrated that this compound acts as a competitive, reversible inhibitor that binds to the active site of calpains.[2][4] The aldehyde group in its structure is key to its inhibitory activity, forming a reversible covalent bond with the active site cysteine residue of the calpain enzyme. This interaction blocks substrate access to the catalytic site, thereby preventing the proteolytic activity of the enzyme.

Quantitative Data on Inhibitory Activity and Efficacy

The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Source Organism/Cell Line | Reference |

| µ-Calpain (Calpain-1) | 7.5 nM | - | [3][5] |

| m-Calpain (Calpain-2) | 78 nM | Porcine Kidney | [3][5] |

| m-Calpain | 80 nM | Purified | [6] |

| Cathepsin B | 15 nM | - | [3][5] |

| Cathepsin L | 1.6 nM | - | [3][5] |

Table 2: Efficacy of this compound in Preclinical Models

| Model System | Treatment Details | Observed Effect | Reference |

| In vitro porcine cataract model | 0.8 µM | 40% decrease in the degree of cataract | [3][5] |

| Selenite-induced cataract in rats | 100 mg/kg for 4 days | Prevention of cataract formation | [3][5] |

| Rat model of spinal cord injury | - | Improved functional outcome and reduced apoptotic cell death | [3][5][7] |

| Mouse model of diffuse brain injury | 3 mg/kg (i.v.), 20 min post-injury | Dose-related improvement in 24-h functional outcome | [4] |

| MPP+ treated VSC 4.1 motoneurons | 100 µM pre-treatment | Attenuated intracellular Ca2+ rise, reduced spectrin breakdown, and diminished ROS production | [4] |

Modulation of Cellular Processes

This compound has been shown to modulate a range of cellular processes, primarily through the inhibition of calpain-mediated proteolysis of key substrates.

-

Cytoskeletal Integrity: Calpains target several cytoskeletal proteins, including spectrin and crystallins.[2][4] By inhibiting their degradation, SJA6017 helps maintain the structural integrity of cells, a crucial factor in preventing conditions like cataract formation and neuronal damage.[2]

-

Apoptosis: Overactivation of calpains is a key event in the apoptotic cascade. SJA6017 has been demonstrated to reduce apoptotic cell death in models of spinal cord injury and neurotoxicity, highlighting its cytoprotective effects.[3][4][7]

-

Calcium Homeostasis: The inhibitor can attenuate the rise in intracellular free calcium levels induced by cellular stress, preventing the downstream pathological events triggered by calcium dysregulation.[4]

-

Oxidative Stress: In a model of Parkinson's disease, SJA6017 was found to significantly diminish the production of reactive oxygen species (ROS) in neuronal cells.[4]

Impact on Signaling Pathways

While the specific signaling pathways directly modulated by this compound are still under investigation, the inhibition of calpain activity is known to have significant downstream effects on major signaling cascades. Constitutively active calpain can negatively regulate certain signaling pathways, and its inhibition can lead to their activation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring calpain activity in cell lysates treated with SJA6017.

Materials:

-

Cells of interest

-

This compound (SJA6017)

-

Calpain Activity Assay Kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of SJA6017 for the desired time. Include untreated and vehicle-treated controls.

-

Cell Lysis: Harvest cells and lyse them using the provided extraction buffer, which is designed to specifically extract cytosolic proteins and prevent auto-activation of calpain.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic calpain substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample to determine the specific calpain activity.

Western Blot for Spectrin Breakdown Products

This protocol is used to assess calpain activity in cells by detecting the specific breakdown products of α-II-spectrin.

Materials:

-

Cell or tissue lysates from SJA6017-treated and control samples

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against α-II-spectrin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with or without SJA6017.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes α-II-spectrin. This will detect both the full-length protein and its breakdown products.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometric analysis to quantify the levels of the 145/150 kDa (calpain-specific) and 120 kDa (caspase-specific) spectrin breakdown products relative to the full-length protein or a loading control.

Conclusion

This compound (SJA6017) is a well-characterized and potent inhibitor of calpains with demonstrated efficacy in a variety of preclinical models of disease. Its ability to protect against cellular damage by preserving cytoskeletal integrity, reducing apoptosis, and maintaining calcium homeostasis underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this inhibitor. Future research should focus on elucidating the specific signaling pathways directly modulated by SJA6017 to fully understand its mechanism of action and to identify novel therapeutic applications.

References

- 1. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

The Impact of Calpain Inhibitor VI on Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The calpain family of calcium-dependent cysteine proteases has emerged as a critical regulator of apoptotic signaling. Calpain activation can trigger a cascade of events leading to cell death through various pathways. This technical guide delves into the role of Calpain Inhibitor VI, also known as SJA6017, in modulating apoptosis, providing a comprehensive overview of its mechanism of action, experimental validation, and its effects on key apoptotic signaling pathways.

This compound is a potent, cell-permeable, and reversible inhibitor of calpains, particularly µ-calpain and m-calpain.[1] Its chemical name is N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal. This guide will explore how SJA6017 serves as a valuable tool for investigating the intricate role of calpains in apoptosis and as a potential therapeutic agent.

Chemical Properties of this compound (SJA6017)

A thorough understanding of the inhibitor's properties is crucial for its effective use in experimental settings.

| Property | Value |

| Synonyms | SJA6017, N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal |

| CAS Number | 190274-53-4 |

| Molecular Formula | C₁₇H₂₅FN₂O₄S |

| Molecular Weight | 372.5 g/mol |

| Form | Lyophilized solid |

| Solubility | DMSO: 5 mg/mL |

| Purity | ≥95% |

| Storage | Store at -20°C |

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of calpain. By binding to a site distinct from the active site, it induces a conformational change in the enzyme, thereby hindering substrate access and reducing its proteolytic activity. This mechanism provides a degree of specificity in modulating calpain-mediated cellular processes.

Impact of this compound on Apoptotic Pathways

Calpains influence apoptosis through multiple signaling cascades, including both intrinsic and extrinsic pathways. This compound has been instrumental in elucidating these roles.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route to apoptosis, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members such as Bcl-2 and Bcl-xL. The balance between these opposing factions determines the cell's fate.

Calpains can directly impact this balance. Activated calpain has been shown to cleave Bid, a pro-apoptotic BH3-only protein, into its truncated form, tBid.[2] tBid then translocates to the mitochondria and promotes the oligomerization of Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c into the cytoplasm, a key event that triggers the activation of caspase-9 and the subsequent executioner caspase-3, ultimately leading to apoptosis.

Furthermore, calpain can also degrade the anti-apoptotic protein Bcl-xL, further tipping the scale towards cell death.[3][4]

Diagram of the Calpain-Mediated Intrinsic Apoptosis Pathway:

Caption: Calpain's role in the intrinsic apoptosis pathway and its inhibition by SJA6017.

Caspase-Independent Apoptosis

Calpain can also induce apoptosis through pathways that do not rely on caspases. One such mechanism involves the cleavage and activation of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein. Upon certain apoptotic stimuli, calpain can truncate AIF, which then translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation, leading to cell death.

Quantitative Data on the Effects of this compound

The efficacy of this compound in preventing apoptosis has been demonstrated in various studies. The following tables summarize quantitative data from a study investigating the neuroprotective effects of SJA6017 on MPP+-induced apoptosis in a neuronal cell line.[3][5]

Table 1: Effect of SJA6017 on Calpain and Active Caspase-3 Levels

| Treatment | Relative Calpain Level (% of Control) | Relative Active Caspase-3 Level (% of Control) |

| Control | 100% | 100% |

| MPP+ (100 µM) | ~250% | ~300% |

| SJA6017 (100 µM) + MPP+ (100 µM) | ~125% | ~150% |

Data are approximated from graphical representations in the source study and represent the mean of multiple experiments. The study demonstrated a statistically significant reduction in both calpain and active caspase-3 levels with SJA6017 treatment compared to MPP+ alone.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to investigate the impact of this compound on apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is a standard method to detect changes in the expression and cleavage of proteins involved in apoptosis.

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with the desired concentration of this compound (SJA6017), for example, 100 µM, for 1 hour.[5]

-

Induce apoptosis using a suitable stimulus (e.g., 100 µM MPP+ for 24 hours).[5]

-

Include control groups: untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with SJA6017 alone.

-

-

Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Diagram of the Western Blot Workflow:

Caption: A simplified workflow for Western Blot analysis.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation:

-

Culture cells on coverslips or in chamber slides.

-

Treat cells with this compound and/or an apoptotic stimulus as described for the western blot protocol.

-

Wash cells with PBS.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

-

Wash cells twice with PBS.

-

-

TUNEL Staining:

-

Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.

-

Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

-

Caspase-3 Activity Assay

This assay provides a quantitative measure of the activity of the key executioner caspase, caspase-3.

-

Cell Lysis:

-

Treat and harvest cells as previously described.

-

Lyse the cells in a specific caspase assay lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add an equal amount of protein lysate from each sample.

-

Add a reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Include a blank (lysis buffer only) and a positive control (purified active caspase-3).

-

Diagram of the Caspase-3 Activity Assay Workflow:

Caption: Workflow for a typical caspase-3 activity assay.

Conclusion

This compound (SJA6017) is a powerful tool for dissecting the complex role of calpains in apoptosis. By inhibiting calpain activity, SJA6017 can attenuate apoptosis through both caspase-dependent and -independent pathways. Its ability to prevent the cleavage of key proteins in the intrinsic apoptotic pathway, such as Bid, and the degradation of anti-apoptotic proteins like Bcl-xL, highlights the central role of calpains in mitochondrial-mediated cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting calpain-mediated apoptosis. Future studies focusing on the precise molecular interactions and the in vivo efficacy of this compound will be crucial for translating these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of cell death by Bcl-xL through caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caspase3 assay [assay-protocol.com]

The role of Calpain Inhibitor VI in neurodegeneration research

An In-depth Technical Guide to the Role of Calpain Inhibitor VI (ALLM) in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as N-Acetyl-Leu-Leu-methional (ALLM) or Calpain Inhibitor II. It details its mechanism of action, its role as a research tool in various neurodegenerative diseases, and its therapeutic potential. This document synthesizes key findings, presents quantitative data for comparative analysis, and outlines relevant experimental methodologies.

Introduction: The Calpain System in Neurodegeneration

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in signal transduction, cytoskeletal remodeling, and protein turnover. In the central nervous system (CNS), the two major isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are essential for normal physiological processes like synaptic plasticity and memory formation.

However, in numerous neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), dysregulation of calcium homeostasis leads to the pathological hyperactivation of calpains. This sustained, aberrant activity triggers a cascade of detrimental proteolytic events, contributing to synaptic dysfunction, axonal degeneration, and ultimately, neuronal cell death. Consequently, the inhibition of calpains has emerged as a significant therapeutic strategy in neurodegeneration research.

Profile of this compound (ALLM)

This compound (ALLM) is a potent, cell-permeable, peptide aldehyde inhibitor. Its ability to cross cell membranes makes it a valuable tool for in vitro and in vivo studies investigating the calpain system.

Chemical Properties:

-

Systematic Name: N-Acetyl-Leu-Leu-methional

-

Synonyms: ALLM, Calpain Inhibitor II, Ac-Leu-Leu-Methional

-

Molecular Formula: C₁₉H₃₅N₃O₄S

-

Molecular Weight: 401.56 g/mol

Mechanism of Action

ALLM functions as a reversible inhibitor of several cysteine proteases. It primarily targets the active site of calpains, but also shows activity against other proteases like cathepsins. Its inhibitory profile is critical for interpreting experimental outcomes.

Quantitative Inhibitory Profile

The following table summarizes the reported inhibition constants (Ki) of ALLM against its primary targets, providing a basis for comparison and experimental design.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Calpain I (µ-calpain) | 120 nM | [3] |

| Calpain II (m-calpain) | 230 nM | [3] |

| Cathepsin B | 100 nM | [3] |

| Cathepsin L | 0.6 nM | [3] |

Role in Neurodegenerative Disease Models

The overactivation of calpains is a common pathological thread in many neurodegenerative diseases. Calpain inhibitors, including ALLM, are used to dissect these pathways and evaluate the therapeutic potential of targeting this system.

Alzheimer's Disease (AD)

In AD, calpain hyperactivation is linked to two primary pathological hallmarks: the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein.[4]

-

Aβ Production: Calpains can cleave amyloid precursor protein (APP), and their activity has been shown to increase the production of neurotoxic Aβ fragments.[4]

-

Tau Hyperphosphorylation: Calpain activation leads to the cleavage of p35, a regulatory subunit of cyclin-dependent kinase 5 (Cdk5), into the more stable and potent activator p25. The resulting p25/Cdk5 hyperactivity is a major driver of tau hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs).[4][5]

By inhibiting calpain, ALLM can be used to study the downstream effects on both Aβ and tau pathology.

Parkinson's Disease (PD)

In PD models, neuroinflammation and oxidative stress contribute to the progressive loss of dopaminergic neurons.[6] Calpain activation is a key player in these processes.[6]

-

Neuroinflammation: Calpain activity in microglia, the resident immune cells of the CNS, contributes to the production of pro-inflammatory cytokines.[6][7]

-

α-Synuclein Aggregation: Calpain can cleave α-synuclein, generating fragments that are more prone to aggregation and the formation of Lewy bodies, a hallmark of PD.

Studies using calpain inhibitors like calpeptin have demonstrated that blocking this pathway can reduce neuroinflammation and protect against neurotoxicity in PD models.[6][7]

Huntington's Disease (HD)

HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein. The proteolytic cleavage of mutant Htt (mHtt) into smaller, toxic fragments is a critical step in disease pathogenesis.

-

Htt Cleavage: Calpains are among the proteases responsible for cleaving mHtt. Inhibition of this cleavage has been shown to reduce the toxicity of the mutant protein in cell culture models. Studies have shown that activated calpain is detected in the caudate of human HD tissue but not in age-matched controls.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling cascades and experimental designs is crucial for understanding the role of this compound.

Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of ALLM.

Caption: A generalized experimental workflow for testing the efficacy of ALLM.

Key Experimental Protocols

While specific protocols vary between laboratories, the following sections outline the general methodologies for key experiments cited in calpain inhibition research.

In Vitro Neurotoxicity Model

This protocol describes a general method for assessing the neuroprotective effects of ALLM against a neurotoxin in a neuronal cell line.

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels and allow them to adhere and differentiate as required.

-

Pre-treatment: Prepare stock solutions of ALLM in DMSO. Dilute to final working concentrations in culture medium. Pre-treat the cells with various concentrations of ALLM or vehicle (DMSO) for 1-2 hours.

-

Induction of Toxicity: Introduce a neurotoxic agent (e.g., pre-aggregated Aβ₄₂, MPP⁺, or glutamate) to the culture medium at a pre-determined toxic concentration.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT reagent to the wells, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol). Read absorbance at ~570 nm.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

-

Data Analysis: Normalize viability data to the vehicle-treated control group and plot dose-response curves to determine the protective concentration of ALLM.

Western Blot for Calpain Activity Markers

This protocol is used to detect the cleavage of calpain-specific substrates, such as spectrin or p35, as a proxy for calpain activity.

-

Protein Extraction: Following experimental treatment, wash cells or tissue with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-spectrin, which detects both the full-length ~250 kDa band and the ~145/150 kDa cleavage products, or anti-p35/p25) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of the cleaved product to the full-length protein to assess the level of calpain activity.

Conclusion and Future Directions

This compound (ALLM) is a valuable research tool for elucidating the role of calpain-mediated proteolysis in the pathogenesis of neurodegenerative diseases. Its ability to inhibit key calpain isoforms allows for the investigation of downstream pathological events, including the formation of protein aggregates and the activation of cell death pathways.

While research has highlighted the therapeutic potential of calpain inhibition, many studies have utilized broad-spectrum inhibitors. Future research should focus on developing and characterizing more isoform-selective inhibitors to differentiate the specific roles of calpain-1 versus calpain-2, which may have distinct or even opposing functions in neuronal health and disease. A deeper understanding of the specific contributions of each calpain isoform will be critical for the development of targeted and effective therapies for neurodegenerative disorders.

References

- 1. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. esmed.org [esmed.org]

- 4. Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calpain Activation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Calpain Inhibitor VI Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Calpain Inhibitor VI in Dimethyl Sulfoxide (DMSO). This compound is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. It also demonstrates inhibitory activity against cathepsins B and L.[1][2][3] Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended to furnish researchers, scientists, and drug development professionals with a standardized procedure for preparing this solution.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data is summarized in the table below.

| Property | Value | Reference |

| Synonyms | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal, SJA6017 | [1] |

| Molecular Formula | C₁₇H₂₅FN₂O₄S | [1][2] |

| Molecular Weight | 372.45 g/mol | [1] |

| Appearance | Lyophilized solid | [1] |

| Solubility in DMSO | 5 mg/mL | [1][2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.

Materials and Equipment

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Preparation Procedure

-

Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

-

Weight Measurement: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.72 mg of the inhibitor.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 372.45 g/mol = 0.00372 g = 3.72 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. Using the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming to 37°C or brief sonication can be employed to aid the process.[3]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

-

Long-term Storage: Store the aliquots at -20°C.[1] Under these conditions, the stock solution is reported to be stable for up to three months. For longer-term storage (up to 6 months), some sources suggest -80°C.[3]

Signaling Pathway and Experimental Workflow

Calpain's Role in Cellular Signaling

Calpains are intracellular proteases that play a crucial role in various signaling pathways by cleaving specific substrate proteins. Their dysregulation is implicated in numerous pathological conditions. This compound can be utilized to investigate these pathways.

Caption: Calpain activation and inhibition pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This document provides a standardized and detailed protocol for the preparation of this compound stock solution in DMSO. Adherence to this protocol will help ensure the integrity of the inhibitor and the reproducibility of experimental outcomes. For specific experimental applications, the stock solution will need to be further diluted to the desired working concentration in an appropriate buffer or cell culture medium. It is recommended to perform a pilot experiment to determine the optimal working concentration for your specific model system.

References

Application Notes and Protocols: Utilizing Calpain Inhibitor VI for Studying Cytoskeletal Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Calpain Inhibitor VI in the study of cytoskeletal protein degradation. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation to facilitate research into the roles of calpains in cellular structure and disease.

Introduction to Calpain and Cytoskeletal Dynamics

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[1] The dysregulation of calpain activity is implicated in several pathologies, such as neurodegenerative diseases, muscular dystrophy, and cancer.[2] A primary function of calpains is the limited proteolysis of substrate proteins, which can alter their function and lead to their degradation. The cytoskeleton, a complex network of protein filaments including actin, microtubules, and intermediate filaments, provides structural integrity to cells and is essential for processes like cell division and migration. Many cytoskeletal and associated proteins are known substrates for calpains.[3] The degradation of these proteins by overactivated calpains can lead to a loss of cellular structure and function.

This compound is a tool for investigating the specific roles of calpains in these processes. By blocking calpain activity, researchers can elucidate the downstream effects on cytoskeletal integrity and cell health.

Mechanism of Action of this compound

This compound is an allosteric inhibitor, meaning it binds to a site on the calpain enzyme distinct from the active site. This binding induces a conformational change that hinders the substrate's access to the catalytic site, thereby reducing the enzyme's proteolytic efficiency.[4] This mode of inhibition can offer greater specificity compared to active-site inhibitors, which may cross-react with other cysteine proteases.[2]

Data Presentation: Efficacy of Calpain Inhibition on Cytoskeletal Protein Degradation

Table 1: Inhibition of Neurofilament Protein Degradation

| Calpain Inhibitor | Model System | Treatment Conditions | Reduction in Neurofilament 200 Loss | Reference |

| Calpain Inhibitor 2 | Rat Traumatic Brain Injury | Continuous arterial infusion post-injury | Reduced loss from 65% to 17% (ipsilateral) | [1] |

| AK295 | Rat Spinal Cord (in vitro) | 25-50 µM | Almost complete inhibition | [4] |

| AK275 | Rat Spinal Cord (in vitro) | >50 µM | Significant inhibition | [4] |

| CEP-4143 | Rat Spinal Cord Injury | 50 mM microinjection pre-injury | Significantly attenuated degradation | [5] |

Table 2: Inhibition of Spectrin Degradation

| Calpain Inhibitor | Model System | Treatment Conditions | Reduction in Spectrin Breakdown Products | Reference |

| E64 | APP/PS1 Mouse Hippocampal Cultures | Not specified | Annulled cleavage to 150-kDa fragment | [6] |

| BDA-410 | APP/PS1 Mouse Brain | 30 mg/kg for 60 days | Blocked cleavage of spectrin | [6] |

| Calpain Inhibitor 2 | Rat Traumatic Brain Injury | Continuous arterial infusion post-injury | Substantially reduced breakdown products | [1] |

| Z-Val-Phe methyl ester (ZVP) | Rat Pancreatic Acini | 100 µM for 30 min | Reduced formation of breakdown products | [3] |

Table 3: Effect of Calpain Inhibition on Cell Viability and Cytoskeletal Integrity

| Calpain Inhibitor | Model System | Treatment Conditions | Observed Effect | Reference |

| PD150606 | LLC-PK1 Renal Cells | 5 µM | Blocked cytotoxicity and LDH release | [7] |

| Z-Val-Phe methyl ester (ZVP) | Rat Pancreatic Acini | 100 µM for 30 min | Reduced actin filament alterations | [3] |

| Calpeptin | NIH-3T3 Cells | Not specified | Immediate inhibition of cell spreading | [8] |

| MDL 28,170 | NIH-3T3 Cells | Not specified | Immediate inhibition of cell spreading | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cytoskeletal protein degradation.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., neuronal cells, fibroblasts, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence). Allow cells to adhere and reach 50-70% confluency.

-

Induction of Calpain Activity (Optional): To induce calpain-mediated cytoskeletal degradation, treat cells with a known stimulus. This could include:

-

Calcium ionophores (e.g., A23187, ionomycin) to increase intracellular calcium levels.

-

Excitotoxic agents (e.g., glutamate for neuronal cells).

-

Oxidative stress inducers (e.g., H₂O₂).

-

Include an untreated control group.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.

-

Pre-incubate cells with this compound for a specific duration (e.g., 30 minutes to 2 hours) before adding the calpain-inducing stimulus.

-

Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

-

Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) after treatment.

-

Harvesting: After incubation, harvest the cells for downstream analysis (Western blotting or immunofluorescence).

Protocol 2: Western Blotting for Cytoskeletal Protein Degradation

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cytoskeletal protein of interest (e.g., anti-spectrin, anti-actin, anti-neurofilament) overnight at 4°C. Use an antibody that recognizes both the full-length protein and its cleavage products.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities for the full-length protein and its degradation products. A decrease in the full-length protein and an increase in specific breakdown products in the stimulus-treated group, which is reversed by this compound, indicates successful inhibition of calpain-mediated degradation. Also, probe for a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.

Protocol 3: Immunofluorescence for Visualizing Cytoskeletal Integrity

-

Cell Preparation: Grow cells on sterile glass coverslips in a multi-well plate and treat them with the stimulus and this compound as described in Protocol 1.

-

Fixation:

-

Wash the cells twice with warm PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[9] This step is necessary to allow antibodies to access intracellular proteins.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the cytoskeletal protein of interest (e.g., anti-α-tubulin, phalloidin for F-actin) in the blocking solution.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute a fluorescently labeled secondary antibody in the blocking solution.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining (Optional):

-

To visualize the nuclei, incubate the cells with a DNA stain like DAPI or Hoechst for 5-10 minutes.

-

Wash the coverslips twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the morphology of the cytoskeleton. Look for signs of degradation, such as filament fragmentation, collapse, or abnormal aggregation in the stimulus-treated group, and the preservation of normal cytoskeletal architecture in the group co-treated with this compound.

-

Protocol 4: Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with the calpain-inducing stimulus and/or this compound at various concentrations as described in Protocol 1. Include control wells with untreated cells and vehicle-treated cells.

-

MTT or MTS Assay:

-

After the desired incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

LDH Release Assay:

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.

-

-

Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the untreated control. A protective effect of this compound will be observed as an increase in cell viability or a decrease in cytotoxicity in the presence of the calpain-inducing stimulus.

Visualizations

The following diagrams illustrate key concepts and workflows for studying calpain-mediated cytoskeletal protein degradation.

References

- 1. A calpain inhibitor attenuates cortical cytoskeletal protein loss after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beckman.com [beckman.com]

- 3. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New inhibitors of calpain prevent degradation of cytoskeletal and myelin proteins in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pretreatment with calpain inhibitor CEP-4143 inhibits calpain I activation and cytoskeletal degradation, improves neurological function, and enhances axonal survival after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 9. andrewslab.ca [andrewslab.ca]

Western blot protocol to detect calpain activity after SJA6017 treatment

Application Notes and Protocols

Topic: Western Blot Protocol to Detect Calpain Activity after SJA6017 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Dysregulation of calpain activity is implicated in numerous pathological conditions such as neurodegenerative diseases, cancer, and ischemic injury.[2] Consequently, the modulation of calpain activity with specific inhibitors is a significant area of therapeutic research.

SJA6017 is a potent, cell-permeable peptide aldehyde inhibitor that reversibly binds to the active site of calpains, particularly m-calpain.[1][3] Its efficacy has been demonstrated in reducing cellular damage in various models of disease.[1][4]

Directly measuring calpain activity can be challenging as its expression levels do not always correlate with its proteolytic function. A reliable method to assess calpain activity is to measure the cleavage of its specific intracellular substrates by Western blot. One of the most well-characterized substrates is α-spectrin, a cytoskeletal protein. Upon calpain activation, α-spectrin is cleaved into specific breakdown products (SBDPs), most notably fragments of 145 kDa and 150 kDa.[1][5][6]

This document provides a detailed protocol for inducing calpain activity in a cell-based model, treating with the calpain inhibitor SJA6017, and subsequently detecting the change in calpain activity by quantifying the reduction in α-spectrin cleavage via Western blot.

Principle of the Assay

This protocol is an indirect measure of calpain activity. The assay is based on the following principle:

-

Intracellular calpain is activated by inducing an influx of calcium using a calcium ionophore.

-

Activated calpain cleaves its native substrates, such as α-spectrin (approx. 240 kDa), into characteristic breakdown products (e.g., 145 kDa SBDP).

-

The calpain-specific inhibitor, SJA6017, will block this cleavage in a dose-dependent manner.

-

Western blotting is used to detect both full-length α-spectrin and its 145 kDa SBDP.

-